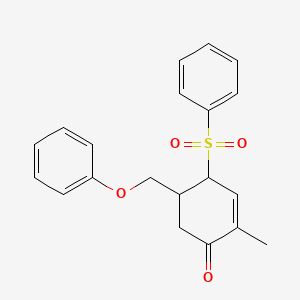![molecular formula C26H20N4S B14411518 N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline CAS No. 83388-69-6](/img/structure/B14411518.png)
N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline is a heterocyclic compound that features a thiadiazole ring fused with phenylene groups and substituted with aniline moieties. This compound is part of the broader class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include:
Temperature: Elevated temperatures are often required to facilitate the reaction.
Solvent: Common solvents include dichloromethane or ethanol.
Catalysts: Phosphorus oxychloride acts as a catalyst in this reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The aniline groups can undergo electrophilic substitution reactions, particularly nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline involves its interaction with biological macromolecules. The compound can bind to DNA, proteins, and enzymes, thereby inhibiting their function. This binding is facilitated by the thiadiazole ring, which can form hydrogen bonds and hydrophobic interactions with target molecules . The molecular targets include bacterial enzymes and DNA, leading to the inhibition of bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,4-Thiadiazole-2,5-dithiol
- 2-Methyl-1,3,4-thiadiazole-5-thiol
- 4,4’-[1,3,4-Thiadiazole-2,5-diyl]bisbenzenamine
Uniqueness
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline is unique due to its specific substitution pattern and the presence of aniline groups, which confer distinct chemical and biological properties. Unlike other thiadiazole derivatives, this compound exhibits enhanced stability and bioactivity, making it a valuable candidate for various applications .
Eigenschaften
CAS-Nummer |
83388-69-6 |
|---|---|
Molekularformel |
C26H20N4S |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
2-[5-(2-anilinophenyl)-1,3,4-thiadiazol-2-yl]-N-phenylaniline |
InChI |
InChI=1S/C26H20N4S/c1-3-11-19(12-4-1)27-23-17-9-7-15-21(23)25-29-30-26(31-25)22-16-8-10-18-24(22)28-20-13-5-2-6-14-20/h1-18,27-28H |
InChI-Schlüssel |
IEBCMLNBZYDJSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C3=NN=C(S3)C4=CC=CC=C4NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


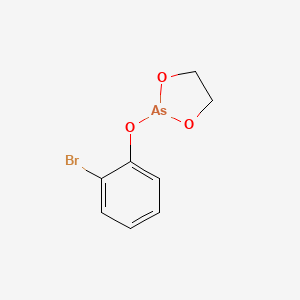
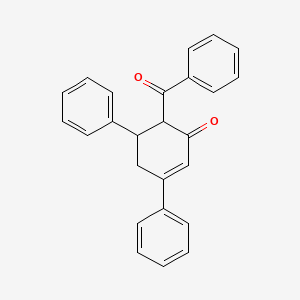

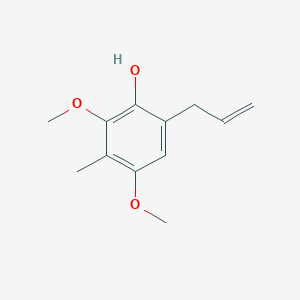
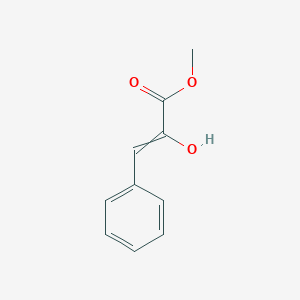
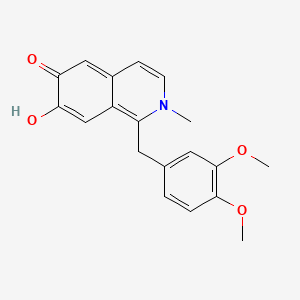

![2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol](/img/structure/B14411481.png)
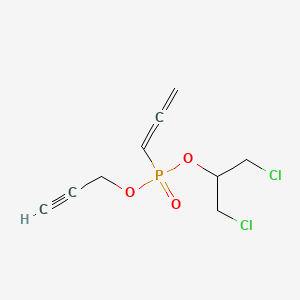

![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)
![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)
